![molecular formula C18H25F3N2O2 B2719918 tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1707602-37-6](/img/structure/B2719918.png)

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

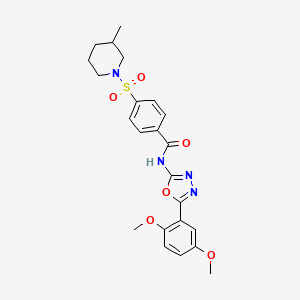

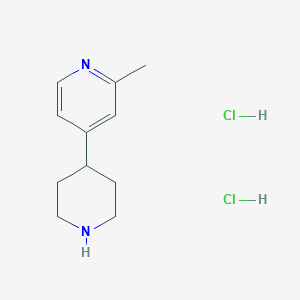

“tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H25F3N2O2 . It is a type of 4-aryl piperidine .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a trifluoromethyl group, an amino group, and a tert-butyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” include a molecular weight of 358.4 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Intermediate in Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally related to tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate, has been identified as a crucial intermediate for the synthesis of small molecule anticancer drugs. This highlights its importance in the development of new therapeutic agents targeting cancer (Zhang et al., 2018)[https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt].

Synthesis of Crizotinib Intermediates : Another study demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds such as crizotinib, showcasing its role in pharmaceutical synthesis (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt].

Development of New Materials

- Polyamide Synthesis : Research on the synthesis of ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the utility of tert-butyl derivatives in creating new polymeric materials with potential applications in various industries due to their thermal stability and solubility properties (Hsiao et al., 2000)[https://consensus.app/papers/synthesis-properties-ortholinked-polyamides-based-acid-hsiao/5e170de514e35d449453129e3e0b4ee0/?utm_source=chatgpt].

Advanced Synthetic Methodologies

Synthesis of Enantiopure Derivatives : A study on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor illustrates the application of tert-butyl substituted piperidine derivatives in achieving stereoselective synthesis, important for the development of pharmaceuticals and research chemicals (Marin et al., 2004)[https://consensus.app/papers/synthesis-enantiopure-4hydroxypipecolate-marin/1314a34c45fe5ad2bc0e88a9e92224b6/?utm_source=chatgpt].

Novel Cyclization Approaches : The intramolecular defluorinative cyclization to synthesize difluoromethylated quinazolic acid derivatives showcases innovative synthetic routes enabled by tert-butyl substituted compounds, further expanding the toolbox for organic chemists in the creation of complex molecular structures (Hao et al., 2000)[https://consensus.app/papers/cyclization-approach-synthesis-difluoromethylated-acid-hao/9bcb77fe19915d7392d551fd22bb8093/?utm_source=chatgpt].

Orientations Futures

The future directions of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” and similar compounds likely involve further exploration of their use in PROTACs and other targeted protein degradation strategies . These strategies have the potential to revolutionize the treatment of diseases by allowing for the selective degradation of disease-causing proteins.

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWAIWKGEXSMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)

![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)

![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)

![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)